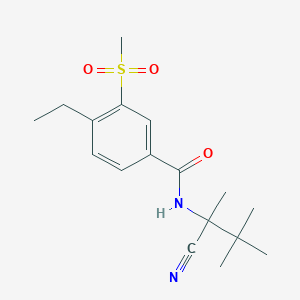![molecular formula C7H12ClF2N B2585644 5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 2228261-05-8](/img/structure/B2585644.png)
5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride” is a chemical compound with the CAS Number: 2228261-05-8 . It has a molecular weight of 183.63 . The IUPAC name for this compound is (1S,2S,4S)-5,5-difluorobicyclo[2.2.1]heptan-2-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H11F2N.ClH/c8-7(9)3-4-1-5(7)2-6(4)10;/h4-6H,1-3,10H2;1H . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“this compound” is a powder . It is stored at room temperature .
Scientific Research Applications
Synthesis and Characterization
A significant application of compounds related to 5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride is in the field of synthetic organic chemistry. For instance, the development of a multigram synthesis of similar compounds, such as BRD4780, involves techniques like chiral SFC chromatography and various methods for determining absolute configuration (AC), highlighting the importance of these compounds in advanced organic synthesis and analysis (Chamberlain et al., 2021).
Stereochemistry and Molecular Structure
Exploring the stereochemistry and molecular structure of related bicyclic compounds has been a focus of research. For example, the synthesis and characterization of N-substituted exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes derived from aminomethylbicyclo[2.2.1]hept-2-enes shed light on the structural and stereochemical homogeneity of these compounds (Kasyan et al., 2007).
Anticancer Activity
Research into carbocyclic nucleoside analogues with a bicyclo[2.2.1]heptane skeleton in the sugar moiety has revealed potential applications in anticancer therapy. These compounds have been tested for their anticancer activity, demonstrating the therapeutic potential of structurally similar compounds (Tănase et al., 2014).
Photoreactivity and Chemical Transformations
The photoreactivity of compounds like 2-cyanobicyclo[2.2.1]hept-2-ene, a structurally related compound, highlights the potential of this compound in photochemical studies and transformations. This research contributes to the understanding of photorearrangement processes and the creation of novel compounds (Akhtar et al., 1982).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5,5-difluorobicyclo[2.2.1]heptan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)3-4-1-5(7)2-6(4)10;/h4-6H,1-3,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJFDJLXEVGZSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2228261-05-8 |
Source


|
| Record name | 5,5-difluorobicyclo[2.2.1]heptan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2585562.png)


![4-Fluoro-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2585569.png)



![O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate](/img/structure/B2585574.png)


![6-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2585581.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2585584.png)